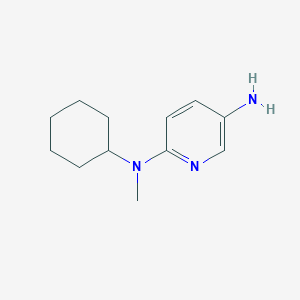

N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electronic Properties and Ultraviolet Absorption

- N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine derivatives have been studied for their electronic properties and ultraviolet absorption and fluorescence spectra. These properties are important for understanding the photophysical behaviors of these compounds, which can have implications in areas such as material science and photovoltaics. (Inuzuka & Fujimoto, 1986).

Crystal Packing and Molecular Structures

- Research on the crystal packing and molecular structures of N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine derivatives provides insights into the formation of various molecular interactions like C–H⋯N and π⋯π interactions. These studies are crucial in the field of crystal engineering and design of functional materials. (Lai, Mohr, & Tiekink, 2006).

Applications in Radiopharmaceuticals

- The compound has been investigated for its potential in radiopharmaceutical applications, particularly as a chelating agent. Such applications are significant in medical imaging and diagnostics. (Ramogida et al., 2015).

Synthetic Applications

- N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine is useful in advanced synthetic applications, including the development of intermediates for medicinal compounds. This highlights its role in pharmaceutical research and drug development. (Sreekanth, Reddy, & Manjunatha, 2018).

Coordination in Complexes

- The compound has been utilized in the study of coordination in bis(imino)pyridine iron complexes, which has implications in catalysis and the development of new materials. (Archer et al., 2006).

Molecular and Crystal Structure Analysis

- The study of the molecular and crystal structure of derivatives of N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine aids in the understanding of chemical bonding and interactions, which is fundamental in the field of chemistry. (Sillanpää, Csende, & Stájer, 1995).

Optical and Electronic Applications

- The optical and electronic applications of N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine derivatives have been explored, including in the context of luminescent properties and intracellular nitric oxide sensing. (Law et al., 2014).

Catalytic Applications

- Its derivatives have been used in studies focusing on catalytic applications, such as in the copper-catalyzed conjugate addition of diethylzinc to enones. This has potential implications in the field of green chemistry and organic synthesis. (Morimoto, Yamaguchi, Suzuki, & Saitoh, 2000).

Propriétés

IUPAC Name |

2-N-cyclohexyl-2-N-methylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h7-9,11H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYSXZBRDRIRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)